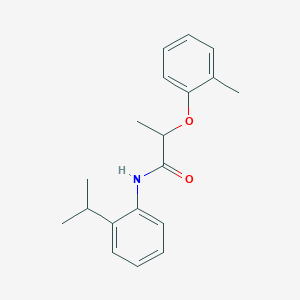
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a member of the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
科学的研究の応用
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is in the treatment of muscle wasting and bone loss associated with aging and chronic disease. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional androgen therapy.
作用機序
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide works by selectively binding to androgen receptors in the body, which are proteins that are responsible for the biological effects of androgens such as testosterone. By binding to these receptors, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can stimulate the growth of muscle tissue and increase bone density. Unlike traditional androgen therapy, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide does not cause the negative side effects associated with increased levels of testosterone, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects
In addition to its effects on muscle and bone tissue, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have other biochemical and physiological effects. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase insulin sensitivity and improve glucose metabolism, which may have potential applications in the treatment of diabetes. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted research into the effects of androgens on muscle and bone tissue. However, one limitation of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.
将来の方向性
There are several areas of future research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide. One area of research is in the development of new SARMs with improved selectivity and potency. Another area of research is in the potential applications of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term effects of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide on muscle and bone tissue in animal models.
合成法
The synthesis of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-isopropylphenylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide as a white solid with a melting point of 89-90°C. The purity of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
製品名 |
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-10-6-7-11-17(16)20-19(21)15(4)22-18-12-8-5-9-14(18)3/h5-13,15H,1-4H3,(H,20,21) |
InChIキー |
QHLOQYLVURJYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
正規SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)